Edotreotide yttrium Y-90

Description

Properties

CAS No. |

322407-70-5 |

|---|---|

Molecular Formula |

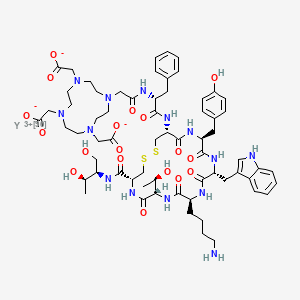

C65H89N14O18S2Y |

Molecular Weight |

1508.5 g/mol |

IUPAC Name |

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium-90(3+) |

InChI |

InChI=1S/C65H92N14O18S2.Y/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1+1 |

InChI Key |

DUSFGVAHRFYHFD-CEKOMBBOSA-K |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3] |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[90Y+3] |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3] |

Synonyms |

((90)yttrium-DOTA)-TOC (90Y-DOTA(0),Tyr(3))octreotide (90Y-DTPA(0), Tyr(3))octreotide 90Y-DOTA-3-Tyr-octreotide 90Y-DOTATOC 90Y-octreotide, DOTA-Tyr(3)- 90Y-octreotide, DTPA(0)-Tyr(3)- 90Y-octreotide, DTPA(0)-tyrosyl(3)- 90Y-octroetide, DOTA-tyrosyl(3)- DOTATOC-90Y OctreoTher Y(III)-DOTATOC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

⁹⁰Y is chelated to edotreotide (DOTA-D-Phe¹-Tyr³-octreotide) via the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The reaction occurs in an ascorbate buffer (pH 4.5–5.5) to stabilize ⁹⁰Y and prevent radiolysis. Key parameters include:

Heating at elevated temperatures ensures rapid and efficient complexation, with radiochemical yields exceeding 95%.

Role of Ascorbic Acid

Ascorbic acid serves dual roles:

-

Antioxidant : Protects the peptide from radiation-induced degradation.

-

Buffer Component : Maintains an optimal pH for chelation.

A concentration of 0.5 mg/mL ascorbic acid in saline is typically used.

Purification and Formulation

Solid-Phase Extraction (SPE)

Post-chelated mixtures are purified using C-18 SPE cartridges to remove unreacted ⁹⁰Y and free DOTA. The process involves:

-

Loading : Passing the reaction mixture through the cartridge.

-

Elution : Recovering ⁹⁰Y-DOTATOC with ethanol-water (50:50 v/v).

This step achieves >98% radiochemical purity, as confirmed by high-performance liquid chromatography (HPLC).

Final Formulation

The purified product is diluted in sterile saline containing 1 mM diethylenetriaminepentaacetic acid (DTPA) to sequester any residual free ⁹⁰Y. The final solution is sterile-filtered (0.22 μm) and dispensed into apyrogenic vials.

Quality Control Protocols

Quality assurance is critical for clinical-grade ⁹⁰Y-DOTATOC. Tests include:

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Radiochemical Purity | Radio-HPLC | ≥95% |

| Radionuclidic Purity | Gamma Spectrometry | ⁹⁰Sr < 0.1 kBq/mCi |

| pH | pH Meter | 4.5–7.5 |

| Sterility | USP <71> | No microbial growth |

Scalable Production Under cGMP

For clinical translation, ⁹⁰Y-DOTATOC is synthesized in ISO Class 5 cleanrooms using automated modules (e.g., Eckert & Ziegler Modular Lab). Key adaptations include:

-

Dose Scaling : Precursor amounts are adjusted based on ⁹⁰Y activity (e.g., 115 μg DOTATOC per 7.4 GBq ⁹⁰Y).

-

Shielding : Lead-protected synthesis units reduce radiation exposure.

Challenges and Innovations

Radiolysis Mitigation

Radiolytic degradation is mitigated by:

Chemical Reactions Analysis

Types of Reactions: Edotreotide yttrium Y-90 primarily undergoes complexation reactions during its synthesis. The key reactions include:

Chelation: The formation of a stable complex between the DOTA-edotreotide and yttrium-90.

Substitution: The replacement of non-radioactive yttrium with radioactive yttrium-90 in the DOTA-edotreotide complex.

Common Reagents and Conditions:

Chelating Agent: DOTA

Buffer Solutions: Used to maintain optimal pH during radiolabeling

Temperature: Controlled to ensure high radiochemical purity

Major Products Formed: The major product formed is the radiolabeled compound this compound, which is used for therapeutic and diagnostic purposes .

Scientific Research Applications

Neuroendocrine Tumors

Yttrium-90 Edotreotide has been primarily studied for its efficacy in treating neuroendocrine tumors. Clinical trials have demonstrated that this compound can achieve significant therapeutic responses in patients with metastatic disease.

- Phase II Trials : In a notable Phase II study, 90 patients with metastatic carcinoid tumors refractory to octreotide were treated with three cycles of 4.4 GBq (120 mCi) of yttrium-90 edotreotide. The results showed that 74% of patients experienced stable disease or a positive response, with a median progression-free survival of 18.2 months for those showing durable symptom improvement .

Symptom Management

The treatment has been shown to alleviate symptoms associated with carcinoid syndrome, such as diarrhea and flushing. In the same study, a statistically significant improvement was noted across all assessed symptoms, indicating that yttrium-90 edotreotide not only targets tumor growth but also enhances the quality of life for patients suffering from debilitating symptoms .

Clinical Efficacy

The efficacy of yttrium-90 edotreotide has been documented in multiple studies:

- Response Rates : Initial clinical evaluations indicated an objective response rate of up to 30%, with many patients achieving stable disease or partial responses .

- Symptom Improvement : A significant linear trend towards symptom improvement was observed across various measured symptoms in treated patients .

Safety Considerations

While yttrium-90 edotreotide is generally well-tolerated, it is associated with specific adverse effects:

- Renal Toxicity : The kidneys are particularly vulnerable, necessitating protective measures such as amino acid co-infusion during treatment to mitigate radiation exposure .

- Gastrointestinal Events : Adverse events were reported in 96.7% of patients, primarily involving reversible gastrointestinal issues .

Comparative Studies and Future Directions

Despite its promising results, the emergence of Lutetium-177-based therapies has overshadowed further development of yttrium-90 edotreotide. Lutetium-177 offers better tumor penetration and a more favorable safety profile due to its lower average beta energy and ability to emit gamma photons for post-treatment imaging . However, the expiration of patents for yttrium-90 edotreotide may lead to renewed interest in its applications within personalized medicine frameworks or combination therapies.

Summary Table: Clinical Studies on Edotreotide Yttrium Y-90

Mechanism of Action

Edotreotide yttrium Y-90 exerts its effects through the following mechanism:

Binding to Somatostatin Receptors: The edotreotide component of the compound binds to somatostatin receptors, which are overexpressed in neuroendocrine tumors.

Internalization: Upon binding, the receptor-ligand complex is internalized into the tumor cells.

Radiation-Induced Cell Death: The yttrium-90 component emits beta particles, which cause DNA damage and induce cell death in the tumor cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Edotreotide Y-90 vs. Lutetium-177 DOTATATE

Lutetium-177 DOTATATE (Lu-177 dotatate) is another PRRT agent targeting SSTR2. Key differences include:

Lu-177 is often preferred for smaller lesions due to its shorter penetration, while Y-90 is suited for bulkier tumors. Both agents show efficacy in NETs, but Lu-177 permits simultaneous imaging and therapy .

Edotreotide Y-90 vs. Yttrium-90 Ibritumomab Tiuxetan

Yttrium-90 Ibritumomab Tiuxetan is a CD20-targeting radioimmunotherapy for non-Hodgkin’s lymphoma. Key distinctions:

While both use ⁹⁰Y, their targeting mechanisms and clinical applications differ entirely.

Edotreotide Y-90 vs. Y-90 Microspheres (TARE)

Y-90 transarterial radioembolization (TARE) uses glass or resin microspheres for liver-directed therapy in hepatocellular carcinoma (HCC) or colorectal liver metastases (lmCRC).

Edotreotide Y-90 vs. Non-Radioactive Analogs (Octreotide)

Octreotide, a somatostatin analog, controls symptoms in NETs but lacks tumoricidal effects. Edotreotide Y-90 adds targeted radiation for refractory cases:

Biological Activity

Edotreotide yttrium Y-90, also known as 90Y-DOTATOC or 90Y-edotreotide, is a radiopharmaceutical used primarily for the treatment of somatostatin receptor-positive neuroendocrine tumors (NETs), particularly metastatic carcinoid tumors. This compound combines a somatostatin analog with the radioactive isotope yttrium-90, allowing for targeted radiation therapy. The biological activity of this compound encompasses its mechanism of action, efficacy in clinical studies, safety profile, and potential side effects.

Edotreotide functions by binding to somatostatin receptors (SSTRs) on the surface of tumor cells. Upon binding, it delivers localized radiation to the tumor through the decay of yttrium-90, a high-energy beta emitter. This targeted approach helps minimize damage to surrounding healthy tissues while maximizing the therapeutic effect on the tumor.

Case Studies and Clinical Trials

- Phase I and II Trials : A pivotal study involving 90 patients with metastatic carcinoid tumors refractory to octreotide demonstrated that 74% of patients achieved stable disease or a positive response to treatment. The median progression-free survival for patients experiencing symptom relief was significantly longer compared to those who did not respond (18.2 months vs. 7.9 months) .

- Adverse Events : The treatment was generally well-tolerated, with adverse events reported in 96.7% of patients. The most common were gastrointestinal (GI) events such as nausea and vomiting, attributed partly to concomitant amino acid infusion intended to protect renal function during treatment .

- Long-term Outcomes : A study reported that Edotreotide led to significant tumor shrinkage in patients with advanced neuroendocrine tumors over extended follow-up periods, indicating its potential as a long-term therapeutic option .

Safety Profile

The safety profile of this compound is notable for its manageable side effects:

- Common Adverse Events :

- Renal Toxicity : Although renal toxicity was rare, it included cases of oliguria and renal failure, which were reversible in most instances .

Data Summary

| Parameter | Value |

|---|---|

| Number of Patients | 90 |

| Objective Response Rate | 74% |

| Median Progression-Free Survival | 18.2 months (responders) |

| Common Adverse Events | Nausea, Vomiting, Diarrhea |

| Grade 3-4 Adverse Events | 60% (mostly hematological) |

Research Findings

Recent studies have continued to explore the biological activity and efficacy of this compound:

- Radiolabeling Studies : Research measuring radioactivity in biological samples post-treatment has shown that Edotreotide effectively targets SSTR-positive tissues while minimizing systemic exposure .

- Comparison with Other Therapies : Comparative studies indicate that Edotreotide may offer superior efficacy in certain patient populations when compared to traditional therapies like octreotide alone .

Q & A

Q. What are the key radiochemical properties of Edotreotide Yttrium Y-90 that influence its therapeutic efficacy in neuroendocrine tumors (NETs)?

this compound combines the beta-emitting isotope Y-90 (half-life: 64 hours; beta energy: ~2.28 MeV) with the somatostatin analog edotreotide, enabling targeted delivery to somatostatin receptor (SSTR)-expressing NETs . The chelation of Y-90 to edotreotide via DOTA ensures stability during circulation, while the beta emission range (~5 mm in tissue) balances tumor penetration with minimized off-target effects . Preclinical validation requires assessing receptor binding affinity (e.g., via competitive assays with radiolabeled octreotide) and in vivo biodistribution studies in SSTR-positive models .

Q. How is this compound administered in clinical research settings, and what pre-treatment assessments are mandatory?

Administration involves intra-arterial delivery via the hepatic artery for liver metastases or systemic infusion for disseminated NETs. Pre-treatment protocols include:

- SSTR imaging : Technetium-99m-labeled octreotide SPECT/CT or Gallium-68 DOTATATE PET/CT to confirm receptor expression .

- Dosimetry planning : Calculation of tumor-absorbed dose using MIRD formalism, incorporating liver shunt assessment via Tc-99m macroaggregated albumin (MAA) mapping .

- Renal protection : Co-infusion of amino acids (e.g., lysine/arginine) to reduce nephrotoxicity from peptide reabsorption .

Advanced Research Questions

Q. What methodological considerations are critical when designing clinical trials to assess the efficacy of this compound in heterogeneous patient populations?

- Stratification : Subgroup patients by tumor grade (e.g., G1 vs. G3 NETs), prior therapies (e.g., chemotherapy, surgery), and SSTR expression levels .

- Endpoint selection : Use composite endpoints like progression-free survival (PFS), hepatic PFS (for liver metastases), and objective response rate (RECIST 1.1 or mRECIST) .

- Control groups : Compare against standard therapies (e.g., everolimus or Lu-177 DOTATATE) in randomized Phase III trials, adjusting for crossover effects .

Q. How can researchers resolve discrepancies in reported survival outcomes following this compound therapy across different clinical studies?

Discrepancies often arise from variability in:

- Dosimetry : Optimize tumor-absorbed dose (e.g., >120 Gy for hepatocellular carcinoma) while limiting healthy liver exposure (<30 Gy) .

- Patient selection : Exclude patients with extrahepatic shunting >20% or compromised performance status (ECOG >2) .

- Data normalization : Apply multivariate Cox regression to adjust for confounders like tumor burden, albumin levels, and baseline liver function .

Q. What are the pharmacokinetic challenges when combining this compound with radiosensitizing chemotherapies, and how are they addressed in trial design?

- Timing : Administer chemotherapy (e.g., 5-fluorouracil) 24–48 hours post-Y-90 infusion to avoid competitive receptor blockade .

- Toxicity monitoring : Track hematologic (e.g., thrombocytopenia) and renal (e.g., glomerular filtration rate) parameters using CTCAE criteria .

- Dose escalation : Implement 3+3 Phase I designs to identify maximum tolerated doses (MTD) for combination regimens .

Q. What analytical techniques are recommended for quantifying Y-90 activity in post-treatment biodistribution studies, and how do they ensure data accuracy?

- Gamma spectrometry : Use high-purity germanium (HPGe) detectors to measure bremsstrahlung radiation, though limited by low sensitivity .

- Beta counting : Employ liquid scintillation for ex vivo samples, validated against Y-90 standards with decay correction (t½ = 64 hours) .

- Separation protocols : Isolate Y-90 from Sr-90 via ion-exchange chromatography (e.g., Eichrom Sr-Resin), achieving >90% purity for accurate activity quantification .

Data Contradiction Analysis

Q. How should conflicting data on renal toxicity between Y-90 edotreotide and Lu-177 DOTATATE be interpreted?

Y-90 edotreotide exhibits higher renal uptake due to larger peptide size and prolonged circulation, necessitating stricter amino acid co-infusion protocols compared to Lu-177 . Cross-study comparisons require normalizing for administered activity (GBq/kg) and glomerular dose (e.g., <23 Gy for kidneys) .

Methodological Tables

Table 1. Key Parameters for Y-90 Edotreotide Dosimetry

| Parameter | Optimal Range | Measurement Method | Reference |

|---|---|---|---|

| Tumor-absorbed dose | >120 Gy | MIRD formalism + SPECT/CT | |

| Healthy liver dose | <30 Gy | Tc-99m MAA shunt analysis | |

| Renal dose limit | <23 Gy | OLINDA/EXM software |

Table 2. Analytical Techniques for Y-90 Quantification

| Technique | Sensitivity (Bq) | Purity (%) | Application |

|---|---|---|---|

| Gamma spectrometry | 1×10<sup>3</sup> | 60–75 | In vivo bremsstrahlung |

| Liquid scintillation | 1×10<sup>1</sup> | 95–99 | Ex vivo biodistribution |

| Ion-exchange chromatography | N/A | >90 | Sr-90/Y-90 separation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.